Plitidepsin
Übersicht
Beschreibung
Herstellungsmethoden
Dehydrodidemnin B kann aus natürlichen Quellen isoliert oder synthetisiert werden. Die Synthese beinhaltet die Oxidation von Didemnin B, einer eng verwandten Verbindung . Die Oxidationsreaktion verwendet typischerweise Oxidationsmittel wie Uronium- und Phosphoniumsalz-Kupplungsreagenzien . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung durch fortschrittliche chemische Synthesetechniken .
Chemische Reaktionsanalyse
Dehydrodidemnin B durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Uronium- und Phosphoniumsalze, die die Bildung von sekundären und tertiären Amidbindungen ermöglichen . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Derivate mit verbesserter biologischer Aktivität .
Wissenschaftliche Forschungsanwendungen
Dehydrodidemnin B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung von cyclischen Depsipeptiden verwendet . In der Biologie dient es als Werkzeug zur Untersuchung der Proteinsynthese und zellulärer Prozesse . In der Medizin wird Dehydrodidemnin B wegen seines Potenzials als Antikrebs- und Antiviralsmittel untersucht . Es hat sich als vielversprechend bei der Verkleinerung von Tumoren bei Bauchspeicheldrüsen-, Magen-, Blasen- und Prostatakrebs gezeigt . Darüber hinaus besitzt es antivirale Aktivität gegen SARS-CoV-2 .
Wirkmechanismus
Dehydrodidemnin B entfaltet seine Wirkung durch Hemmung des menschlichen Proteins Eukaryotischer Elongationsfaktor 1A (eEF1A) . Diese Hemmung stört die Proteinsynthese, was zu Apoptose in Krebszellen führt . Die Verbindung interferiert auch mit der VEGF/VEGFR-1-autokrinen Schleife, die für das Wachstum bestimmter Krebszellen essenziell ist . Diese molekularen Zielstrukturen und Signalwege tragen zu seiner Antitumor- und Antiviralaktivität bei .
Wirkmechanismus
Target of Action
Plitidepsin, also known as Aplidin, is a marine-derived cyclic-peptide that primarily targets the eukaryotic elongation factor 1A2 (eEF1A2) within cells . eEF1A2 is a protein involved in the process of protein synthesis, playing a crucial role in cellular growth and function .
Mode of Action
This compound exhibits its antineoplastic activity by inhibiting cell growth and inducing apoptosis . It achieves this by interacting with its primary target, eEF1A2, thereby disrupting protein synthesis within the cell . Additionally, it inhibits the growth and induces apoptosis in certain cells (like MOLT-4 cells) by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of these cells .
Biochemical Pathways
These effects are related to the induction of early oxidative stress, the activation of Rac1 GTPase, and the inhibition of protein phosphatases, which in conjunction cause the sustained activation of JNK and p38 MAPK .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth and the induction of apoptosis, which can lead to the shrinking of tumors in various forms of cancer . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Moreover, through the inhibition of eEF1A, this compound has also demonstrated antiviral activity against SARS-CoV-2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound distributes preferentially to the lung over plasma, which could potentially influence its efficacy against respiratory viruses like SARS-CoV-2 . .
Biochemische Analyse
Biochemical Properties
Plitidepsin exerts its antitumor and antiviral properties primarily through acting on isoforms of the host cell’s eukaryotic-translation-elongation-factor-1-alpha (eEF1A) . Through inhibiting eEF1A and therefore translation of necessary viral proteins, it behaves as a “host-directed” anti-SARS-CoV-2 agent .
Cellular Effects
This compound has shown to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .
Molecular Mechanism
This compound’s primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2) . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .
Temporal Effects in Laboratory Settings
This compound has shown to have a strong reduction of IL-6 in human monocyte-derived macrophages exposed to nonproductive SARS-CoV-2 . In resiquimod (a ligand of TLR7/8)–stimulated THP1 human monocytes, this compound-mediated reductions of IL-6 mRNA and IL-6 levels were also noticed .
Dosage Effects in Animal Models
The in vivo efficacy of this compound was tested in two animal models of the SARS-CoV-2 infection. Wild-type BALB/c mice were transduced with human ACE2 and prophylactically treated either with 0.3 mg this compound/kg of body weight per day for 2 days or with a single dose of 1-mg/kg this compound .
Metabolic Pathways
This compound is extensively metabolized and it undergoes dealkylation (demethylation), oxidation, carbonyl reduction, and (internal) hydrolysis . The chemical formula of several metabolites was confirmed using high resolution mass data .
Transport and Distribution
This compound distributes preferentially to lung over plasma, with similar potency against across several SARS-CoV-2 variants in preclinical studies .
Subcellular Localization
Given that its primary target is eEF1A, a protein involved in the process of protein synthesis, it can be inferred that this compound likely localizes to the cytoplasm where protein synthesis occurs .
Vorbereitungsmethoden
Dehydrodidemnin B can be isolated from natural sources or synthesized. The synthetic route involves the oxidation of didemnin B, a closely related compound . The oxidation reaction typically employs oxidizing agents such as uronium and phosphonium salt coupling reagents . Industrial production methods focus on optimizing the yield and purity of the compound through advanced chemical synthesis techniques .
Analyse Chemischer Reaktionen
Dehydrodidemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include uronium and phosphonium salts, which facilitate the formation of secondary and tertiary amide bonds . Major products formed from these reactions include derivatives with enhanced biological activity .
Vergleich Mit ähnlichen Verbindungen
Dehydrodidemnin B ist strukturell ähnlich zu Didemnin B, wobei der Hauptunterschied in der Oxidation des Lactatrestes zu Pyruvat liegt . Diese Modifikation verstärkt seine biologische Aktivität und reduziert die Toxizität . Andere ähnliche Verbindungen sind Didemnin A und Tamandarine, die ebenfalls zur Klasse der cyclischen Depsipeptide gehören . Dehydrodidemnin B sticht aufgrund seiner starken Antitumor- und Antiviraleigenschaften heraus .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZLLQJYRSZIS-LXNNNBEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H87N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1110.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
137219-37-5 | |
Record name | Plitidepsin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plitidepsin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04977 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PLITIDEPSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.